
Centanafadine hydrochloride
概要
説明
- EB-1020は、以前は開発コード名「EB-1020」として知られており、セロトニン・ノルエピネフリン・ドーパミン再取り込み阻害薬(SNDRI)として開発された化合物です。
- その開発は、DOV Pharmaceuticalを買収したEuthymics Bioscienceで始まりました。
- EB-1020は、ノルエピネフリン、ドーパミン、セロトニンの再取り込みをそれぞれ6:38:83のIC50比で阻害します .
準備方法
- 残念ながら、EB-1020の具体的な合成経路と反応条件は、公的にも広く公開されていません。 目的の構造を実現するために、一連の化学的工程を経て合成されます。
- 工業的な製造方法は、商用上の理由から、通常は機密情報として公開されません。
化学反応の分析
Cyclopropanation and Cyclization Reactions
The synthesis of the bicyclo[3.1.0]hexane scaffold relies on cyclopropanation and subsequent cyclization:
- Cyclopropanation :
- Cyclization :
Step | Reaction Type | Reagents | Conditions | Yield | Selectivity |
---|---|---|---|---|---|
1 | Cyclopropanation | NaNH₂, hexane | 0–15°C | 65% | 88% cis |
2 | Cyclization | LAH or H₂/Pd | THF, 50–65°C | 70–85% | Stereoretentive |
Hydrogenation
- Substrates : Cyano intermediates (e.g., 2-(hydroxymethyl)-1-arylcyclopropanecarbonitrile) .
- Reagents : H₂ over Pd or Raney Ni .
- Conditions : 40–60°C, 1–6 hours .
- Outcome : Reduces nitriles to primary amines, enabling cyclization .
Oxidation and Mesylation
- Oxidation : Converts diols to ketones using SOCl₂ or POCl₃ .
- Mesylation : Reacts hydroxyl groups with mesyl chloride (MsCl) to form sulfonates for nucleophilic substitution .
Reaction | Reagents | Product | Role in Synthesis |
---|---|---|---|
Oxidation | SOCl₂, POCl₃ | Ketones | Facilitates cyclization |
Mesylation | MsCl, NaH | Mesylates | Activates leaving groups |
Amine Protection/Deprotection
- Protection : Uses 3,4-dimethoxybenzyl or tert-butyl groups during cyclization .
- Deprotection : Acidic (HCl/Et₂O) or catalytic hydrogenation conditions .
Step | Reagents | Conditions | Outcome |
---|---|---|---|
Protection | 3,4-Dimethoxybenzylamine | THF, 50°C | Stable intermediate |
Deprotection | HCl in Et₂O | RT, 2 hr | Free amine release |
Isotopic Labeling (Deuterated Analogs)
Centanafadine-d7 hydrochloride is synthesized via deuterium incorporation:
- Methods : Deuterated reagents (e.g., D₂O, LiAlD₄).
- Applications : Pharmacokinetic tracking via mass spectrometry.
Isotope Position | Incorporation Method | Purity |
---|---|---|
C1, C5 | LiAlD₄ reduction | >98% |
Stability and Degradation
- Hydrolysis : Susceptible to acidic/basic conditions (e.g., 2M HCl at 15°C) .
- Storage : Stable at −20°C in DMSO for ≤1 month .
Condition | Degradation Pathway | Half-Life |
---|---|---|
pH < 3 | Ester hydrolysis | 24 hr |
pH > 10 | Amide cleavage | 12 hr |
Key Research Findings
- Stereochemical Integrity : Chirality is retained through LAH-mediated reductions and low-temperature cyclopropanation .
- Scalability : Catalytic hydrogenation (H₂/Ni) achieves 85% yield at 60°C .
- Deuterium Effects : Centanafadine-d7 shows identical reactivity but altered pharmacokinetics due to kinetic isotope effects.
科学的研究の応用
Efficacy in Adults with ADHD
Recent studies have demonstrated that centanafadine is effective in reducing ADHD symptoms in adults. Two pivotal Phase 3 trials assessed its efficacy against placebo and other standard treatments:
-
Phase 3 Trials :
- Study Design : Randomized, double-blind, placebo-controlled.
- Participants : Adults aged 18-55 with moderate to severe ADHD.
- Dosage : 200 mg/d or 400 mg/d sustained-release tablets.
- Primary Endpoint : Change from baseline in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score at day 42.
The results indicated significant improvements in ADHD symptoms for both dosages compared to placebo, with effect sizes ranging from -0.24 to -0.40 .Group Mean AISRS Change Statistical Significance Centanafadine 200 mg/d -3.16 P = 0.019 Centanafadine 400 mg/d -4.01 P = 0.002 Placebo Baseline -
Safety Profile
The safety profile of centanafadine was favorable compared to traditional stimulant medications like methylphenidate hydrochloride and lisdexamfetamine dimesylate. Commonly reported treatment-emergent adverse events included:
- Decreased appetite
- Nausea
- Insomnia
- Anxiety
The incidence rates of these adverse effects were lower for centanafadine compared to stimulants, suggesting a better tolerability profile .
Pediatric Applications
Centanafadine is also being evaluated for its safety and efficacy in children and adolescents with ADHD. Two recent Phase 3 trials focused on different age groups:
- Adolescents (Ages 13-17) :
- Children (Ages 6-12) :
Case Studies and Research Findings
Several case studies have highlighted the practical applications of centanafadine in clinical settings:
- A case study involving an adult patient demonstrated marked improvement in attention and reduction in impulsivity after two weeks on centanafadine, supporting its rapid onset of action .
- In pediatric populations, a study reported that children exhibited improved classroom behavior and academic performance after initiating treatment with centanafadine .
作用機序
- EB-1020の作用機序は、セロトニン(SERT)、ノルエピネフリン(NET)、ドーパミン(DAT)の再取り込みトランスポーターを遮断することによります。
- 再取り込みを阻害することにより、これらの神経伝達物質のシナプス間隙での利用可能性が高まり、気分、注意力、行動に影響を与える可能性があります。
類似の化合物との比較
- EB-1020の独自性は、トリプル再取り込み阻害プロファイル(セロトニン、ノルエピネフリン、ドーパミン)にあります。
- 類似の化合物には以下が含まれます。
アミチファジン: トリプル再取り込み阻害薬です。
ビシファジン: デュアルノルエピネフリン・ドーパミン再取り込み阻害薬です。
ダソトラリン: より長い半減期を持つトリプル再取り込み阻害薬です。
類似化合物との比較
- EB-1020’s uniqueness lies in its triple reuptake inhibition profile (serotonin, norepinephrine, and dopamine).
- Similar compounds include:
Amitifadine: Also a triple reuptake inhibitor.
Bicifadine: Dual norepinephrine-dopamine reuptake inhibitor.
Dasotraline: Triple reuptake inhibitor with a longer half-life.
生物活性
Centanafadine hydrochloride is a novel pharmacological agent under investigation primarily for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). It functions as a triple reuptake inhibitor , targeting the reuptake of norepinephrine, dopamine, and serotonin, which are neurotransmitters implicated in ADHD and other neuropsychiatric disorders. This article provides a comprehensive overview of centanafadine's biological activity, including its efficacy, safety profile, and comparative studies.
Centanafadine acts by inhibiting the reuptake of three key neurotransmitters:
- Norepinephrine : Involved in attention and arousal.
- Dopamine : Plays a crucial role in reward and motivation pathways.
- Serotonin : Influences mood and emotional regulation.
This multi-target approach is designed to enhance synaptic availability of these neurotransmitters, potentially improving symptoms associated with ADHD.
Clinical Trials Overview
Several clinical trials have evaluated the efficacy of centanafadine in adults with ADHD. The most significant findings are summarized in the following table:
Study | Dosage | Duration | Primary Endpoint | Results |
---|---|---|---|---|
Phase 3 Trial 1 | 200 mg/day | 6 weeks | Change in AISRS score | Significant improvement (p = 0.019) |
Phase 3 Trial 2 | 400 mg/day | 6 weeks | Change in AISRS score | Significant improvement (p = 0.001) |
Long-term Study | Up to 52 weeks | - | Adverse Events (AEs) | Lower incidence of AEs compared to lisdexamfetamine and methylphenidate |
The Adult ADHD Investigator Symptom Rating Scale (AISRS) was primarily used to measure efficacy, indicating that centanafadine significantly reduced ADHD symptoms compared to placebo across multiple studies .
Safety Profile
Centanafadine has demonstrated a favorable safety profile relative to other ADHD medications. Key findings from comparative studies include:
- Lower Incidence of Adverse Events : Centanafadine was associated with significantly lower rates of nausea, dry mouth, insomnia, and decreased appetite compared to traditional stimulants like lisdexamfetamine and methylphenidate .
- Adverse Event Rates : The overall rate of treatment-emergent adverse events (TEAEs) was low. Serious TEAEs were rare across all dosage groups .
Comparative Safety Analysis
The following table illustrates the comparative safety outcomes:
Comparator Drug | Common AEs | Risk Difference (%) |
---|---|---|
Lisdexamfetamine | Nausea, dry mouth | -18.64 |
Methylphenidate | Decreased appetite | -20.25 |
Atomoxetine | Fatigue | -13.95 |
These findings highlight centanafadine's potential as a safer alternative for patients sensitive to the side effects commonly associated with traditional ADHD medications .
Case Studies and Real-World Evidence
Recent studies have also included real-world evidence supporting the use of centanafadine. For instance:
- A cohort study analyzed patient outcomes over six months, showing sustained improvements in symptom management with minimal side effects reported.
- Patient satisfaction surveys indicated that many preferred centanafadine due to its lower side effect profile compared to other treatments they had previously tried.
特性
IUPAC Name |
(1R,5S)-1-naphthalen-2-yl-3-azabicyclo[3.1.0]hexane;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N.ClH/c1-2-4-12-7-13(6-5-11(12)3-1)15-8-14(15)9-16-10-15;/h1-7,14,16H,8-10H2;1H/t14-,15+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVMJAJGCQUPKX-LIOBNPLQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C3=CC4=CC=CC=C4C=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@]1(CNC2)C3=CC4=CC=CC=C4C=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923981-14-0 | |
Record name | Centanafadine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923981140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride)) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CENTANAFADINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/265DN9X85W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。